2-phenoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide
Description
The target compound features an acetamide backbone linked to a phenoxy group and a 1,2,5-oxadiazol-3-yl moiety substituted with a 5,6,7,8-tetrahydronaphthalen-2-yl (tetralin) group. The 1,2,5-oxadiazole (furazan) ring is a heterocyclic scaffold known for its electron-deficient nature and metabolic stability, making it relevant in medicinal chemistry for drug design .
Although direct synthetic details for this compound are unavailable in the provided evidence, analogous compounds (e.g., triazole-linked acetamides) are synthesized via 1,3-dipolar cycloaddition . The absence of biological data in the evidence necessitates a structural and synthetic comparison with related compounds.
Properties
Molecular Formula |
C20H19N3O3 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-phenoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C20H19N3O3/c24-18(13-25-17-8-2-1-3-9-17)21-20-19(22-26-23-20)16-11-10-14-6-4-5-7-15(14)12-16/h1-3,8-12H,4-7,13H2,(H,21,23,24) |
InChI Key |
QRXDAWSVQCCTJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NON=C3NC(=O)COC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the tetrahydronaphthalenyl group: This step involves the coupling of the oxadiazole intermediate with a tetrahydronaphthalenyl derivative, often using a palladium-catalyzed cross-coupling reaction.
Introduction of the phenoxy group: The final step involves the reaction of the intermediate with a phenoxyacetyl chloride in the presence of a base to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-phenoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The phenoxy and tetrahydronaphthalenyl groups may enhance the compound’s binding affinity and specificity for these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxadiazole-Based Analogs
2-Phenoxy-N-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-Oxadiazol-2-yl]Acetamide
- Structural Difference : The oxadiazole ring is 1,3,4-substituted instead of 1,2,3. This positional isomerism alters electronic distribution and steric interactions.
- Implications : 1,3,4-Oxadiazoles are more common in drug discovery due to synthetic accessibility, but 1,2,5-oxadiazoles may exhibit unique reactivity or binding profiles .
Triazole-Based Analogs
Compounds like 6a–m and 7a–m (–2) replace the oxadiazole with a 1,2,3-triazole ring. These are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC):
- Example : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a)
N-(Substituted Phenyl)Acetamide Derivatives
highlights N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide , which shares the acetamide core but incorporates sulfonyl and nitro groups:
Structural Trends
- Heterocycle Choice : Oxadiazoles (1,2,5 vs. 1,3,4) and triazoles significantly influence electronic properties and synthetic pathways.
- Substituent Effects : Tetralin enhances lipophilicity, while nitro or sulfonyl groups (in analogs) modulate solubility and reactivity.
Biological Activity
2-phenoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide (CAS Number: 912910-47-5) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and cytotoxic effects.
Chemical Structure and Properties
The molecular formula of 2-phenoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide is with a molecular weight of 349.4 g/mol. Its structure comprises a phenoxy group and an oxadiazole ring linked to a tetrahydronaphthalene moiety, which contributes to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds similar to 2-phenoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide have shown significant bactericidal effects against various strains of bacteria. One study indicated that derivatives of oxadiazoline exhibited strong activity against Staphylococcus spp., suggesting that the presence of the oxadiazole ring may enhance antimicrobial efficacy through mechanisms involving gene transcription modulation related to biofilm formation .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted on similar compounds to evaluate their safety profiles. For example, a study reported that certain oxadiazoline derivatives did not exhibit significant cytotoxicity towards L929 normal cell lines at various concentrations (up to 200 µM), indicating a favorable therapeutic index . The following table summarizes the cytotoxic effects observed in related studies:
| Compound | Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
|---|---|---|---|
| Compound A | 200 | 77 | 68 |
| Compound B | 100 | 92 | 92 |
| Compound C | 50 | 74 | 67 |
This data suggests that while some derivatives may exhibit cytotoxic properties at higher concentrations, others may enhance cell viability.
Antitumor Activity
The potential antitumor properties of oxadiazole-containing compounds have also been explored. Research indicates that specific structural features within these compounds correlate with increased antiproliferative effects against cancer cell lines. For example, thiazole and oxadiazole derivatives have shown IC50 values in the low micromolar range against various cancer cell lines .
The biological activity of 2-phenoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide is hypothesized to involve interaction with specific molecular targets such as enzymes and receptors. The oxadiazole moiety may facilitate binding to these targets by mimicking natural substrates or by stabilizing transition states in enzymatic reactions.
Case Studies
Several case studies have documented the synthesis and biological evaluation of related compounds:
- Antimicrobial Evaluation : A study synthesized several oxadiazole derivatives and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the phenoxy or naphthalene groups significantly influenced activity.
- Anticancer Screening : Another investigation focused on the anticancer properties of oxadiazole derivatives against human cancer cell lines (e.g., A549 lung cancer cells). Results showed promising inhibition rates compared to standard chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
